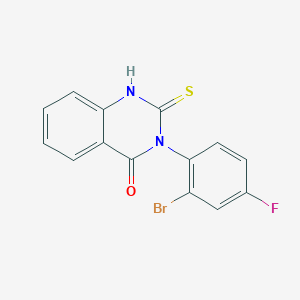

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core substituted with a bromo and fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with 2-aminobenzamide and 2-bromo-4-fluorobenzoyl chloride.

Formation of Intermediate: The reaction between 2-aminobenzamide and 2-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a sulfur source like Lawesson’s reagent or phosphorus pentasulfide to form the thioxoquinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Thioxo Group (–C=S)

The thione sulfur participates in:

-

Alkylation : Reacts with alkyl halides to form thioether derivatives .

-

Oxidation : Converts to disulfides (–S–S–) under mild oxidative conditions .

-

Nucleophilic substitution : Replaces sulfur with oxygen or amines in polar solvents .

Bromine Substitution

The 2-bromo substituent undergoes:

-

Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups .

-

Nucleophilic aromatic substitution : Displacement by amines or alkoxides in DMF at elevated temperatures .

Fluorophenyl Ring

The 4-fluorophenyl group exhibits:

-

Electron-withdrawing effects : Activates the benzene ring for electrophilic substitution at meta/para positions .

-

Stability : Fluorine resists hydrolysis, enhancing metabolic stability in bioactive derivatives .

Derivatives and Biological Relevance

The compound serves as a precursor for pharmacologically active molecules:

Table 2: Key Derivatives and Modifications

-

Antimicrobial activity : Derivatives with electron-donating groups (e.g., –OCH<sub>3</sub>, –CH<sub>3</sub>) on the phenyl ring show enhanced efficacy against Gram-positive bacteria .

-

Kinase inhibition : Triazolo-fused analogues exhibit IC<sub>50</sub> values in the micromolar range against Plk1, a cancer therapy target .

Reaction Optimization and Green Chemistry

Recent advances emphasize sustainable synthesis:

-

Deep eutectic solvents (DESs) : Choline chloride:urea (1:2) achieves 82–90% yield at 80°C, avoiding toxic solvents .

-

Microwave/ultrasound assistance : Reduces reaction time from hours to minutes while maintaining efficiency .

Stability and Crystallographic Insights

The compound melts at 267–269°C , indicating high thermal stability. X-ray diffraction confirms a planar quinazolinone core with dihedral angles of 85.2° between the quinazolinone and fluorophenyl rings, influencing π–π stacking in solid-state interactions .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibit a range of biological activities:

- Anticancer Properties : Quinazolinone derivatives have been studied for their potential anticancer effects. They may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Some studies suggest that quinazolinones possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Medicinal Chemistry Applications

The unique structure of this compound positions it as a valuable scaffold in medicinal chemistry:

- Drug Design : The compound can serve as a lead structure for synthesizing new drugs targeting various diseases, particularly cancer and infectious diseases.

- Structure-Activity Relationship Studies : Researchers can modify the bromine and fluorine substituents to explore their effects on biological activity, aiding in the optimization of drug candidates.

Material Science Applications

Beyond its biological implications, the compound's unique chemical properties may also find applications in material science:

- Organic Electronics : The electronic properties of quinazolinone derivatives could be explored for use in organic semiconductors or photovoltaic devices.

- Polymer Chemistry : Incorporating this compound into polymer matrices may enhance the thermal stability or mechanical properties of the resulting materials.

Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated various quinazolinone derivatives for their anticancer activity against different cancer cell lines. The results indicated that modifications to the quinazolinone core significantly influenced cytotoxicity and selectivity towards cancer cells .

Antimicrobial Activity

In another study focused on antimicrobial screening, derivatives similar to this compound showed promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications in treating infections .

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes such as kinases or proteases, which are involved in signaling pathways related to inflammation and cancer.

Pathways Involved: The compound can modulate pathways like the NF-κB pathway, which plays a crucial role in inflammatory responses, or the PI3K/Akt pathway, which is important in cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the bromo and fluoro substituents, making it less versatile in chemical reactions.

3-(2-Chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with a chlorine substituent instead of bromine, which may alter its reactivity and biological activity.

Uniqueness

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both bromo and fluoro substituents, which enhance its reactivity and potential biological activity. These substituents can influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties.

- Molecular Formula : C14H8BrFN2OS

- CAS Number : 937601-60-0

- Molecular Weight : 353.19 g/mol

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro studies have demonstrated that this quinazolinone derivative can induce apoptosis and arrest the cell cycle at the G1 phase in cancer cells. For instance, the IC50 value against MCF-7 cells was reported to be approximately 168.78μM .

Antimicrobial Activity

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies highlighted its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Research indicates that quinazoline derivatives can act as potent anti-inflammatory agents. The compound has been evaluated for its ability to reduce inflammation in animal models, outperforming standard anti-inflammatory drugs like indomethacin in certain assays .

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Study | Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values indicating potent activity. |

| Antimicrobial Evaluation | Showed effective inhibition of bacterial growth in vitro against multiple strains, suggesting broad-spectrum activity. |

| Anti-inflammatory Assessment | Outperformed indomethacin in reducing paw edema in rat models, indicating strong anti-inflammatory properties. |

| Antioxidant Testing | Exhibited high DPPH scavenging activity, suggesting potential use as an antioxidant agent in therapeutic applications. |

Eigenschaften

IUPAC Name |

3-(2-bromo-4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2OS/c15-10-7-8(16)5-6-12(10)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFYWNMKBMRWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.